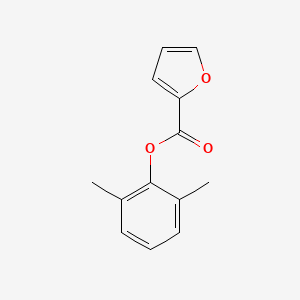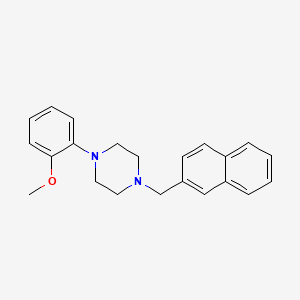
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on related compounds indicates a variety of synthesis methods, including domino 1,3-dipolar cycloaddition and elimination, as well as the development of scalable synthesis routes incorporating safety-driven processes. For example, a method for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles has been developed (Ruano, Fajardo, & Martín, 2005). Additionally, a scalable synthesis for potent kinase inhibitors has been reported, highlighting the importance of safety and efficiency in the synthesis process (Arunachalam et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide" can be characterized using techniques such as X-ray diffraction, IR, 1 H-NMR, and 13 C-NMR. These methods provide detailed information on the bonding, configuration, and overall architecture of the molecule. For instance, the molecular structure of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides has been determined, revealing insights into potential antiallergic activity (Courant et al., 1993).
Chemical Reactions and Properties
Compounds within this family participate in a variety of chemical reactions, indicating a rich chemical reactivity profile. The synthesis and antiallergic activity of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides, for example, demonstrate the potential for these molecules to engage in biologically relevant interactions (Courant et al., 1993).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the behavior of these compounds in different environments. The crystal structure of related molecules has been studied, providing insights into their stability, packing, and potential interactions (Wang & He, 2011).
Chemical Properties Analysis
The chemical properties of "N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide" would be influenced by its functional groups and molecular structure. Studies on related compounds have explored their reactivity, potential as kinase inhibitors, and other biological activities, highlighting the importance of structure-activity relationships (Arunachalam et al., 2019).
Aplicaciones Científicas De Investigación
1. Potential Anti-Inflammatory Agents
In a study exploring novel molecules for anti-inflammatory purposes, a structurally related molecule, 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide, demonstrated anti-inflammatory activity. This suggests that similar compounds, like N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide, could potentially serve as anti-inflammatory agents (Moloney, 2001).
2. Polymerization of Isoprene
Research on the polymerization of isoprene mediated by alkoxyamines like BlocBuilder MA and N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyleth-2-yl)hydroxylamine showed significant findings. This indicates the utility of similar compounds, including N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide, in the field of polymer chemistry (Harrisson, Couvreur, & Nicolas, 2012).
3. Immunological Research
A study on N-pyridinyl(methyl)-indol-3-ylpropanamides, which have structural similarities to N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide, documented their potential as immunosuppressive agents. This indicates potential research applications in immunology (Carbonnelle, Lardic, Dassonville, Verron, Petit, Duflos, & Lang, 2007).
Propiedades
IUPAC Name |
N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)25-16-8-4-7-15-18(16)19(22-23(15)3)21-17(24)10-9-14-6-5-11-20-12-14/h4-8,11-13H,9-10H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDIPPHUSSKTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=NN2C)NC(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-pyridin-3-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)


![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)
![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)
![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)
![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)
